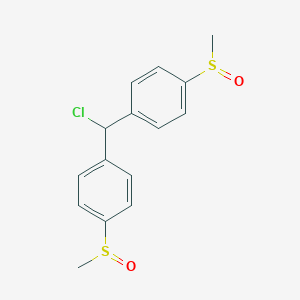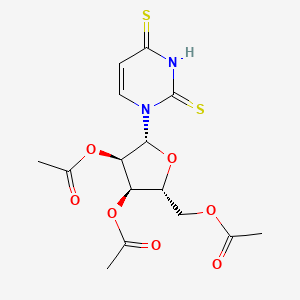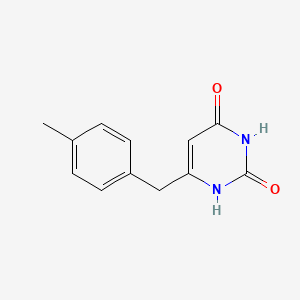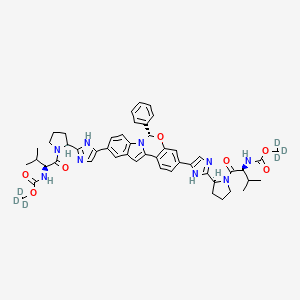
Elbasvir-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elbasvir-d6 is a deuterated form of Elbasvir, an antiviral medication used in combination with other drugs to treat chronic hepatitis C virus (HCV) infections. Elbasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is essential for viral replication and assembly .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Elbasvir-d6 involves the incorporation of deuterium atoms into the Elbasvir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized for yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions
Elbasvir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions typically involve polar solvents and moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with increased hydrogen content.
科学研究应用
Elbasvir-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Used in biological studies to investigate the metabolic pathways and mechanisms of action of antiviral agents.
Medicine: Used in clinical research to develop new antiviral therapies and improve existing treatments for HCV infections.
Industry: Used in the pharmaceutical industry to produce high-purity deuterated drugs with improved pharmacokinetic properties.
作用机制
Elbasvir-d6 exerts its effects by inhibiting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and its inhibition disrupts the viral life cycle. The molecular targets of this compound include the NS5A protein and associated pathways involved in viral replication .
相似化合物的比较
Similar Compounds
Daclatasvir: Another NS5A inhibitor used to treat HCV infections.
Ledipasvir: An NS5A inhibitor used in combination with other antiviral agents.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents.
Pibrentasvir: A pan-genotypic NS5A inhibitor used to treat HCV infections.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with other antiviral agents.
Uniqueness of Elbasvir-d6
This compound is unique due to its deuterated nature, which provides improved stability and pharmacokinetic properties compared to non-deuterated analogs. The incorporation of deuterium atoms can enhance the metabolic stability and reduce the rate of drug degradation, leading to more effective and longer-lasting antiviral activity .
属性
分子式 |
C49H55N9O7 |
|---|---|
分子量 |
888.1 g/mol |
IUPAC 名称 |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1/i5D3,6D3 |
InChI 键 |
BVAZQCUMNICBAQ-LQEVWKJJSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H])C9=CC=CC=C9 |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


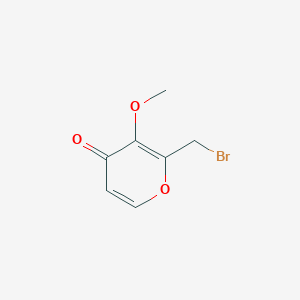
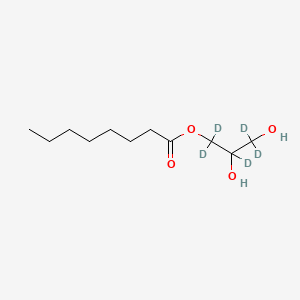
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
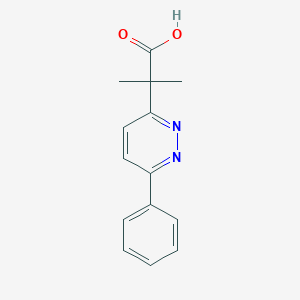
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
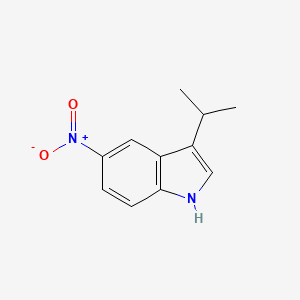

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

